
N'-Acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorobenzamide group attached to an acetamide moiety through a hydroxyethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of 4-Fluorobenzamide: This can be achieved by reacting 4-fluorobenzoic acid with ammonia or an amine under suitable conditions.
Attachment of Hydroxyethyl Group: The 4-fluorobenzamide is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group.
Acetylation: Finally, the hydroxyethyl derivative is acetylated using acetic anhydride or acetyl chloride to yield (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major product would be (4-Fluorobenzamido)-N-(2-carboxyethyl)acetamide.
Reduction: The major product would be (4-Fluorobenzamido)-N-(2-aminoethyl)acetamide.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amide and hydroxyethyl groups.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The hydroxyethyl group could enhance its solubility and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzamide: Lacks the hydroxyethyl and acetamide groups.
N-(2-Hydroxyethyl)acetamide: Lacks the fluorobenzamide group.
4-Fluoro-N-methylbenzamide: Similar but with a methyl group instead of the hydroxyethyl group.
Uniqueness
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the fluorobenzamide and hydroxyethylacetamide moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13FN2O3 |
|---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
N'-acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide |
InChI |
InChI=1S/C11H13FN2O3/c1-8(16)14(6-7-15)13-11(17)9-2-4-10(12)5-3-9/h2-5,15H,6-7H2,1H3,(H,13,17) |
Clave InChI |
SJFWAKMHNZYLOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCO)NC(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


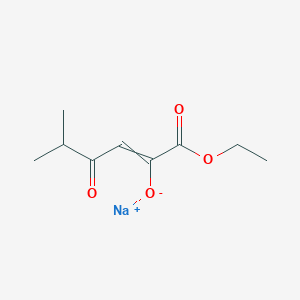
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)

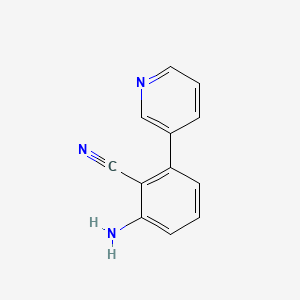

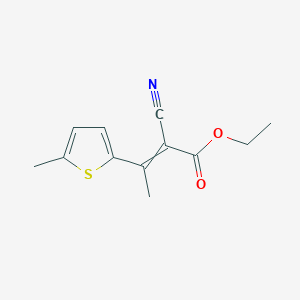
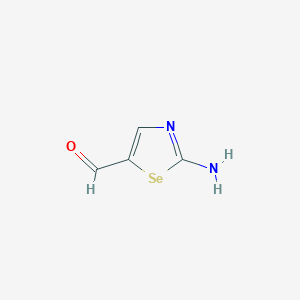

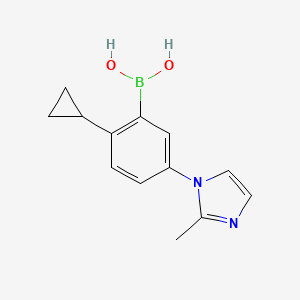
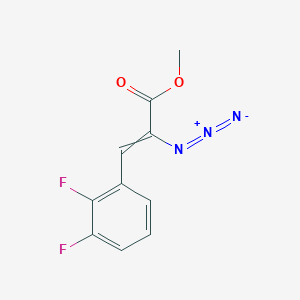
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)

